BChE inhibitor 8012-9656
Description
Role of Butyrylcholinesterase in Cholinergic System Function and Dysregulation
The cholinergic system is crucial for a variety of functions in both the central and peripheral nervous systems, including learning, memory, and attention. nih.gov BChE contributes to the regulation of acetylcholine (B1216132) levels, thereby influencing cholinergic neurotransmission. nih.gov In a healthy brain, AChE is predominant, accounting for about 80% of cholinesterase activity, while BChE is considered to play a secondary role. tandfonline.com
However, the balance between these two enzymes can be significantly altered in pathological states. For instance, in the brain of individuals with Alzheimer's disease (AD), AChE activity tends to decrease or remain unchanged, whereas BChE activity can increase substantially. tandfonline.comnih.gov This shift suggests that BChE becomes a key player in acetylcholine metabolism in the diseased brain. BChE is primarily expressed in glial cells, such as astrocytes and microglia, within the brain, as well as in specific neuronal populations in areas critical for cognition like the hippocampus and amygdala. mdpi.com
Dysregulation of BChE has been associated with various conditions. Elevated BChE levels are linked to metabolic syndrome markers, while reduced levels have been observed in inflammatory conditions and have been correlated with disease severity in COVID-19. frontiersin.orgnih.gov
Butyrylcholinesterase as a Therapeutic Target in Neurodegenerative Research
The altered role of BChE in neurodegenerative diseases, particularly Alzheimer's, has positioned it as a compelling therapeutic target. tandfonline.comnih.gov In the AD brain, BChE is found in association with hallmark pathologies like β-amyloid (Aβ) plaques. researchgate.net Research suggests that BChE may even play a role in the maturation of these plaques. mdpi.com
The development of inhibitors that specifically target BChE is a strategy aimed at preserving acetylcholine levels to alleviate cognitive symptoms. nih.gov Selective BChE inhibition is considered a viable therapeutic approach, especially for advanced stages of AD where BChE's role in acetylcholine hydrolysis becomes more prominent. nih.govacs.org Furthermore, studies in animal models have shown that knocking out the BChE gene resulted in a significant reduction in fibrillar Aβ plaques, suggesting that diminishing BChE activity could be beneficial. eurekaselect.com The pursuit of selective BChE inhibitors is driven by the hypothesis that they could offer therapeutic benefits with a potentially different side-effect profile compared to non-selective or AChE-selective inhibitors. acs.org
Overview of Butyrylcholinesterase Inhibitors in Preclinical Drug Discovery
The quest for effective treatments for neurodegenerative diseases has led to the development and investigation of numerous cholinesterase inhibitors. While early inhibitors like tacrine (B349632), and current medications such as donepezil (B133215) and galantamine, are primarily AChE-selective or dual inhibitors, there is a growing interest in developing potent and selective BChE inhibitors. tandfonline.commdpi.com
Preclinical drug discovery efforts have employed various strategies, including virtual screening and chemical synthesis, to identify novel BChE inhibitors. acs.orgnih.gov These studies aim to find compounds that not only effectively inhibit the enzyme but also possess favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier. nih.govacs.org
One such compound that has emerged from these discovery efforts is BChE inhibitor 8012-9656 . This molecule was identified through a hierarchical virtual screening protocol followed by biochemical evaluation. acs.orgnih.gov It has shown high potency and selectivity for BChE. acs.org Research on this compound has provided valuable insights into the potential of selective BChE inhibition.
Preclinical studies with 8012-9656 have demonstrated its potential efficacy. In a model of scopolamine-induced cognitive impairment, its performance was comparable to the established cholinesterase inhibitor, tacrine. acs.orgnih.gov Furthermore, in a model of Aβ₁₋₄₂-impaired cognitive function, treatment with 8012-9656 led to a near-complete recovery of cognitive function, showing better behavioral performance than donepezil. acs.orgnih.gov These findings highlight the promise of selective BChE inhibitors in addressing the cognitive deficits associated with neurodegenerative diseases.
The compound 8012-9656 inhibits BChE in a noncompetitive manner, meaning it binds to a site on the enzyme distinct from the active site where acetylcholine binds. acs.orgnih.gov It has also demonstrated the ability to penetrate the blood-brain barrier, a crucial characteristic for any centrally acting therapeutic agent. acs.orgnih.gov Moreover, it was found to have a long half-life and low intrinsic clearance, suggesting favorable pharmacokinetic properties for potential therapeutic development. acs.orgnih.gov The evaluation of its anti-amyloidogenic profile was confirmed by a reduction in the total amount of Aβ₁₋₄₂. acs.orgnih.gov These collective findings position this compound as a promising lead compound for further investigation in the development of agents for neurodegenerative diseases. acs.orgnih.gov
Detailed Research Findings on this compound
The discovery and evaluation of this compound have yielded specific data regarding its inhibitory potency and comparative efficacy in preclinical models.
Inhibitory Activity
The inhibitory concentration (IC₅₀) is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The IC₅₀ values for this compound demonstrate its potent and selective action against BChE from different species.
| Enzyme | IC₅₀ (μM) |
|---|---|
| Equine BChE (eqBChE) | 0.18 ± 0.03 acs.orgnih.gov |
| Human BChE (hBChE) | 0.32 ± 0.07 acs.orgnih.gov |
Comparative Efficacy in a Preclinical Model
In a study evaluating the recovery of cognitive function in an Aβ₁₋₄₂ impairment model, this compound was compared with the established Alzheimer's drug, donepezil.
| Compound | Cognitive Recovery (Aβ₁₋₄₂ Model) |
|---|---|
| This compound | Almost entirely recovered cognitive function to the normal level acs.orgnih.gov |
| Donepezil | Showed less behavioral performance improvement compared to 8012-9656 acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(2-methylquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2/c1-12-6-7-13-10-14(8-9-15(13)23-12)24-18(29)11-28-17-5-3-2-4-16(17)25-21(28)19-20(22)27-30-26-19/h2-10H,11H2,1H3,(H2,22,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESZNGMDDFKRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Rational Design of Bche Inhibitor 8012 9656
Virtual Screening Methodologies Employed for Inhibitor Identification
The initial step in the discovery of BChE inhibitor 8012-9656 involved the use of robust virtual screening methodologies to sift through large chemical libraries. nih.govrsc.org These in silico techniques are essential for identifying a manageable number of promising candidates for further experimental testing.
A variety of computational strategies were employed, including:
Structure-Based Virtual Screening: This approach utilizes the three-dimensional structure of the target protein, in this case, BChE, to dock and score potential inhibitor molecules. nih.govnih.gov The goal is to predict how well a compound will bind to the active site of the enzyme.
Ligand-Based Virtual Screening: When a high-resolution structure of the target is unavailable, this method relies on the chemical structures of known inhibitors to identify new compounds with similar properties. mdpi.com
Machine Learning Models: Advanced machine learning algorithms, such as quantitative structure-activity relationship (QSAR) models, were developed and used to predict the inhibitory activity and selectivity of compounds against BChE. nih.govacs.org These models are trained on large datasets from high-throughput screening assays. nih.gov
Hybrid Strategies: Some studies have successfully integrated both ligand- and structure-based methods to enhance the efficiency and accuracy of the virtual screening process. mdpi.com
These methodologies allowed researchers to efficiently screen extensive compound databases, such as the ChemDiv library, to identify potential BChE inhibitors. researchgate.netrsc.org
Hierarchical Screening Protocol and Hit Compound Prioritization
Following the initial virtual screening, a hierarchical protocol was implemented to systematically narrow down the list of potential candidates and prioritize the most promising "hit" compounds. researchgate.netacs.orgnih.gov This multi-stage process ensures that only the most viable candidates proceed to more resource-intensive experimental validation.
The typical hierarchical screening workflow includes:
Initial Docking and Scoring: A large library of compounds is subjected to high-throughput virtual screening (HTVS), a rapid docking method. acs.org
Refined Docking: The top-scoring compounds from HTVS undergo more precise docking calculations, such as standard precision (SP) and extra precision (XP) docking, to improve the accuracy of binding predictions. nih.govacs.org
Filtering and Selection: The results are then filtered based on various criteria, including docking scores, predicted binding interactions with key residues in the BChE active site, and "drug-likeness" properties as defined by frameworks like Lipinski's rule of five. acs.org
Cross-Docking: To ensure selectivity for BChE over the related enzyme acetylcholinesterase (AChE), cross-docking studies are often performed. acs.org This helps to identify compounds that are predicted to bind more strongly to BChE.
Biochemical Evaluation: The highest-ranking hit compounds are then procured or synthesized for in vitro biochemical assays to experimentally validate their inhibitory activity against BChE. researchgate.netnih.gov
This systematic approach led to the identification of a small number of compounds with significant BChE inhibitory activity from an initial pool of thousands. researchgate.net
Identification and Initial Characterization of 8012-9656 as a Lead Compound
Through the rigorous application of the hierarchical screening protocol, compound 8012-9656 emerged as a particularly potent and selective inhibitor of BChE. researchgate.netacs.orgnih.gov Subsequent biochemical evaluation confirmed its significant inhibitory activity. researchgate.netacs.orgnih.gov
Initial characterization revealed the following key properties of 8012-9656:
Potent Inhibition: It demonstrated strong inhibitory activity against both equine BChE (eqBChE) and human BChE (hBChE). researchgate.netacs.orgnih.gov
Mechanism of Inhibition: Enzyme kinetic studies determined that 8012-9656 inhibits BChE in a non-competitive manner. researchgate.netacs.orgnih.gov
Binding Mode: Molecular docking and dynamic simulations showed that 8012-9656 can effectively occupy the binding pocket of BChE, forming various favorable interactions with the target enzyme. researchgate.netacs.orgnih.gov
These initial findings firmly established 8012-9656 as a promising lead compound for further development in the pursuit of novel therapeutic agents targeting BChE. researchgate.netacs.orgnih.govkisti.re.kr
Inhibitory Activity of 8012-9656
| Enzyme | IC50 (µM) |
| Equine BChE (eqBChE) | 0.18 ± 0.03 |
| Human BChE (hBChE) | 0.32 ± 0.07 |
Mechanism of Butyrylcholinesterase Inhibition by 8012 9656
Enzymatic Inhibition Profile
The inhibitory activity of 8012-9656 is distinguished by its high potency and selectivity for butyrylcholinesterase over acetylcholinesterase.
Compound 8012-9656 demonstrates potent inhibitory activity against BChE from different species. acs.orgnih.govaxonmedchem.com It is recognized as a highly potent and selective BChE inhibitor. nih.govresearchgate.netaxonmedchem.com Research has established its efficacy against both equine BChE (eqBChE) and human BChE (hBChE), confirming its potential as a significant inhibitor of this enzyme. acs.orgnih.gov
A key feature of 8012-9656 is its high selectivity for BChE over its counterpart, acetylcholinesterase (AChE). Reports indicate that its selectivity for BChE is over 300-fold greater than for AChE. This discriminative ability is a critical aspect of its enzymatic profile, distinguishing it from dual inhibitors or those that primarily target AChE.
Kinetic Characterization of BChE Inhibition
Kinetic studies have been crucial in defining the nature of the interaction between 8012-9656 and BChE.
The compound 8012-9656 functions as a noncompetitive inhibitor of BChE. acs.orgnih.govresearchgate.netaxonmedchem.com This mode of inhibition means it does not directly compete with the substrate, acetylcholine (B1216132), for the enzyme's active site. Instead, it binds to a different site on the enzyme, which reduces the catalytic efficiency of BChE.
The potency of 8012-9656 is quantified by its half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for 8012-9656 have been determined for both equine and human BChE. acs.orgnih.govresearchgate.netaxonmedchem.com
The reported IC50 value for equine BChE (eqBChE) is 0.18 ± 0.03 μM. acs.orgnih.govresearchgate.net For human BChE (hBChE), the IC50 value is 0.32 ± 0.07 μM. acs.orgnih.govresearchgate.net
Table 1: IC50 Values for BChE Inhibitor 8012-9656
| Enzyme Target | IC50 Value (μM) |
|---|---|
| Equine Butyrylcholinesterase (eqBChE) | 0.18 ± 0.03 |
Molecular Interactions and Binding Mode Analysis
Molecular docking and dynamics simulations have provided insights into how 8012-9656 interacts with the BChE enzyme at a molecular level. nih.govwindows.net These studies show that the inhibitor occupies the binding pocket of BChE, engaging in a variety of interactions with the target protein. acs.orgnih.govresearchgate.netaxonmedchem.com
The binding is characterized by interactions with the peripheral anionic site (PAS) of the enzyme. Furthermore, 8012-9656 forms connections with key residues within the catalytic triad (B1167595), such as His438 and Ser198. The stability of this binding is attributed to a combination of hydrophobic interactions and hydrogen bonds. This complex interaction prevents the enzyme from functioning correctly, leading to its inhibition.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 8012-9656 |
| Acetylcholine |
| Butyrylcholinesterase (BChE) |
| Acetylcholinesterase (AChE) |
| Donepezil (B133215) |
| Galantamine |
| Tacrine (B349632) |
| Serine (Ser198) |
Characterization of Binding Pocket Occupancy
The active site of BChE is situated at the bottom of a deep and narrow gorge, which is approximately 200 ų larger than that of its counterpart, acetylcholinesterase (AChE). nih.gov This larger volume allows for the accommodation of a broader range of inhibitors. The gorge itself is comprised of several key regions, including the catalytic active site (CAS), the acyl-binding pocket, the choline-binding pocket, and a peripheral anionic site (PAS) located near the rim of the gorge. nih.govmdpi.com
As a noncompetitive inhibitor, 8012-9656 occupies the BChE binding pocket, establishing a variety of interactions with the target enzyme. axonmedchem.comacs.org Its binding mode allows it to interact with residues at both the peripheral anionic site and within the catalytic triad. This dual-site interaction is a characteristic of certain potent cholinesterase inhibitors that can span the length of the gorge. researchgate.net The inhibitor's presence within this gorge sterically and allosterically hinders the substrate's access to the catalytic machinery and the subsequent release of products, thereby effectively inhibiting the enzyme's function.
Specific Residue Interactions within the Catalytic Triad and Peripheral Anionic Site
The inhibitory activity of 8012-9656 is defined by its specific interactions with key amino acid residues within the BChE active site gorge. These interactions stabilize the enzyme-inhibitor complex.
Catalytic Triad: The catalytic triad of human BChE is composed of Serine 198 (Ser198), Histidine 438 (His438), and Glutamate 325 (Glu325). mdpi.com Molecular modeling has revealed that 8012-9656 forms direct interactions with components of this triad, specifically Ser198 and His438.
His438: This residue typically acts as a general acid-base catalyst during hydrolysis. ebi.ac.uk The interaction of 8012-9656 with His438 disrupts its ability to activate the catalytic serine.
Ser198: This serine is the primary nucleophile that attacks the acetylcholine substrate. ebi.ac.uk By interacting with Ser198, 8012-9656 interferes with this crucial first step of catalysis.
Peripheral Anionic Site (PAS): The PAS is a secondary binding site located at the entrance of the active site gorge. It plays a role in guiding and trapping substrates before they proceed to the catalytic site at the base of the gorge. embopress.orgnih.gov The primary residue associated with the PAS in BChE is Aspartate 70 (Asp70). mdpi.com The inhibitor 8012-9656 binds to the PAS, a mode of interaction that is characteristic of its noncompetitive inhibition profile. This binding at the gorge's entrance can sterically block the substrate from entering the active site. Other key residues in the vicinity of the PAS and the choline-binding pocket, such as Tryptophan 82 (Trp82) and Tyrosine 332 (Tyr332), are also known to be crucial for stabilizing ligands through π-π stacking and hydrogen bonding interactions. frontiersin.org
The following table summarizes the key residues in BChE that interact with inhibitors like 8012-9656 and their respective functions.
| Interacting Residue | Location/Function | Role in Inhibition |
| Asp70 | Peripheral Anionic Site (PAS) | Key binding site for noncompetitive inhibitors at the gorge entrance. mdpi.comfrontiersin.org |
| Trp82 | Choline-binding pocket | Stabilizes ligand binding through π-π interactions. frontiersin.org |
| Ser198 | Catalytic Triad | Acts as the primary nucleophile; interaction disrupts catalysis. mdpi.com |
| His438 | Catalytic Triad | Acts as a general acid/base; interaction disrupts catalysis. mdpi.com |
| Glu325 | Catalytic Triad | Stabilizes the protonated state of His438. mdpi.com |
| Tyr332 | Acyl-binding pocket vicinity | Acts as a "gate keeper" residue, influencing ligand access and binding. frontiersin.org |
Preclinical Efficacy Studies in Disease Models of Bche Inhibition
In Vitro Cellular Models for Neuroprotection
Cellular models are fundamental in the initial stages of drug discovery to determine the neuroprotective potential of a compound. For BChE inhibitors, these models often involve exposing neuronal cell lines to toxins like Aβ peptides to simulate the neurodegenerative environment found in AD. acs.orgmdpi.com
The neuroprotective activity of BChE inhibitors is frequently validated using neuronal cell lines such as human neuroblastoma SH-SY5Y cells. acs.orgmdpi.com In a typical assay, these cells are exposed to Aβ peptides, like Aβ(1-42), which induces cell damage and death. acs.org The ability of a compound to mitigate this toxicity is a key indicator of its neuroprotective potential. Studies on various selective BChE inhibitors have demonstrated their capacity to protect against Aβ(1-42)-induced injury in SH-SY5Y cell models. mdpi.comnih.gov While specific data on the performance of 8012-9656 in these cellular neuroprotection assays is not detailed in the available literature, its characterization as a neuroprotective agent suggests it would undergo such standard evaluations. nih.govresearchgate.net
Beyond general neuroprotection, the specific impact of BChE inhibitors on the amyloid cascade is a critical area of investigation. BChE is known to be associated with Aβ plaques and may promote the aggregation of Aβ peptides. acs.orgmdpi.com Therefore, inhibitors of this enzyme are evaluated for their ability to interfere with this process. The evaluation of the total amount of Aβ(1-42) following treatment with 8012-9656 confirmed its anti-amyloidogenic profile. nih.govresearchgate.netresearchgate.net
A standard method to assess anti-amyloid activity is the Thioflavin T (ThT) assay, which measures the formation of Aβ fibrils in a dose-dependent manner. mdpi.com Studies on other selective BChE inhibitors have shown a significant reduction in Aβ(1-42) aggregation, an effect that is more potent than that of the established drug, donepezil (B133215). mdpi.com
| Assay Type | Mechanism of Action | Relevance to BChE Inhibitor 8012-9656 |
| Aβ-Induced Cytotoxicity Assay | Measures the ability of a compound to prevent cell death caused by Aβ peptides in neuronal cell lines (e.g., SH-SY5Y). | Establishes the general neuroprotective properties of the inhibitor. |
| Aβ Aggregation Assay (ThT) | Quantifies the formation of Aβ fibrils to determine if a compound can inhibit this key pathological process. | BChE inhibitors can interfere with Aβ aggregation, a mechanism attributed to 8012-9656. nih.govresearchgate.netmdpi.com |
| Aβ Quantification | Measures the total amount of Aβ peptide in a cellular model after treatment. | Treatment with 8012-9656 was found to reduce the total amount of Aβ(1-42), confirming an anti-amyloidogenic effect. nih.govresearchgate.net |
In Vivo Animal Models of Cognitive Impairment
Following promising in vitro results, this compound was advanced to in vivo animal models to assess its effect on cognitive function. These models typically involve inducing a cognitive deficit in rodents through chemical means or by using transgenic animals that replicate aspects of human neurodegenerative diseases. nih.govacs.org
Compound 8012-9656 has been tested in two key rodent models of cognitive impairment. The first model uses scopolamine, a muscarinic receptor antagonist, to induce memory deficits, thereby simulating the cholinergic dysfunction seen in AD. In this model, 8012-9656 demonstrated a comparable performance in ameliorating the cognitive impairment to the established drug tacrine (B349632). nih.govresearchgate.netresearchgate.net
The second model involves the intracerebroventricular (icv) injection of the Aβ(1-42) peptide, which mimics the amyloid-related pathology and cognitive decline of AD. nih.govacs.org Treatment with 8012-9656 was shown to almost entirely recover the cognitive function impaired by Aβ(1-42). nih.govresearchgate.netresearchgate.net The behavioral performance of mice treated with 8012-9656 was noted to be better than that of mice treated with donepezil. nih.govresearchgate.net
| Cognitive Impairment Model | Compound | Observed Effect on Cognitive Function |
| Scopolamine-Induced Deficit | 8012-9656 | Ameliorated cognitive impairment. nih.govresearchgate.netresearchgate.net |
| Tacrine | Performance comparable to 8012-9656. nih.govresearchgate.netresearchgate.net | |
| Aβ(1-42)-Induced Deficit | 8012-9656 | Almost complete recovery of cognitive function. nih.govresearchgate.netresearchgate.net |
| Donepezil | Behavioral performance was less improved compared to 8012-9656. nih.govresearchgate.net |
The primary mechanism by which BChE inhibitors are thought to improve cognition is by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov While acetylcholinesterase (AChE) is the principal enzyme for ACh hydrolysis in a healthy brain, the activity of BChE significantly increases in the later stages of AD, where it can compensate for AChE and continue to deplete ACh levels. acs.orgresearchgate.net By selectively inhibiting BChE, compounds like 8012-9656 can increase the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive performance. nih.gov This enhanced cholinergic function is believed to directly underlie the memory improvements seen in the scopolamine-induced deficit model. nih.govresearchgate.net
Transgenic animal models, such as APP/PS1 mice, are engineered to express human genes that cause familial AD, leading to the progressive development of Aβ plaques and cognitive deficits. acs.org These models are invaluable for assessing the long-term efficacy of therapeutic candidates. Behavioral tests commonly employed in these models include the Morris water maze to assess spatial learning and memory, the Y-maze for spatial working memory, and the novel object recognition test for recognition memory. acs.org While studies on other selective BChE inhibitors have demonstrated alleviated cognitive impairment in APP/PS1 mice, specific behavioral data for 8012-9656 in a transgenic model has not been reported in the available literature. acs.org However, its strong performance in acute Aβ(1-42) peptide models suggests it is a promising candidate for such long-term evaluation. nih.govresearchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Research
Investigations into Blood-Brain Barrier Permeability
A critical prerequisite for any centrally acting therapeutic agent is the ability to cross the blood-brain barrier (BBB) to reach its target site within the central nervous system. Preclinical evaluations have confirmed that the BChE inhibitor 8012-9656 possesses the ability to penetrate the BBB. researchgate.netnih.govresearchgate.net This characteristic is fundamental to its potential efficacy in treating neurological disorders where BChE activity is implicated. The capacity to traverse this selective barrier allows the compound to exert its inhibitory effect on butyrylcholinesterase within the brain, a key factor for its proposed therapeutic action.
| Compound | Blood-Brain Barrier (BBB) Permeability | Source |
| This compound | Demonstrated penetrating ability | researchgate.netnih.govresearchgate.net |
Research on Metabolic Stability and Intrinsic Clearance in Preclinical Systems
Metabolic stability is a crucial determinant of a drug's bioavailability and duration of action. It refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver. srce.hr Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a compound, independent of physiological factors like blood flow. srce.hr
Studies have shown that this compound exhibits low intrinsic clearance. researchgate.netnih.gov This finding suggests that the compound is not rapidly metabolized by liver enzymes, which can contribute to a more sustained presence in the body and potentially a longer duration of therapeutic effect. Low intrinsic clearance is often a desirable property in drug candidates as it can lead to improved oral bioavailability and a more predictable pharmacokinetic profile.
| Parameter | Finding for this compound | Implication | Source |
| Intrinsic Clearance | Low | Suggests high metabolic stability and resistance to rapid breakdown by liver enzymes. | researchgate.netnih.gov |
In Vivo Distribution and Half-Life Determination in Animal Models
Following administration, a compound's distribution throughout the body and its elimination half-life (T1/2) are key pharmacokinetic parameters. The half-life represents the time required for the concentration of the compound in the body to be reduced by half.
Preclinical research in animal models has determined that this compound has a long half-life. researchgate.netnih.gov A prolonged half-life indicates that the compound remains in the circulatory system for an extended period before being eliminated. This characteristic, combined with its ability to cross the BBB and its metabolic stability, supports the potential for less frequent dosing and a more consistent therapeutic effect. The favorable pharmacokinetic properties observed in vivo, such as its extended half-life, position 8012-9656 as a promising lead compound for further development of agents targeting BChE. researchgate.netnih.gov
| Pharmacokinetic Parameter | Observation for this compound | Significance | Source |
| Half-Life (T1/2) | Long | Indicates slow elimination from the body, potentially allowing for sustained therapeutic action. | researchgate.netnih.gov |
Computational and Biophysical Studies
Molecular Docking Investigations of Ligand-Enzyme Interactions
Molecular docking simulations have been a important tool in understanding the binding mode of 8012-9656 within the active site of BChE. nih.gov These studies have revealed that the inhibitor occupies the binding pocket of the enzyme, engaging in a variety of interactions that contribute to its potent inhibitory activity. nih.govacs.org The binding is characterized by a noncompetitive inhibition mechanism. nih.govacs.org
Studies have highlighted that the interactions between 8012-9656 and BChE are multifaceted. nih.gov While specific quantitative data on binding energies from the provided search results is limited, the collective findings indicate a strong and stable interaction. The compound's ability to form diverse interactions within the binding pocket is a key determinant of its high affinity. nih.govacs.org
| Interacting Residue Type | Nature of Interaction | Significance in Binding |
| Aromatic Amino Acids | π-π stacking, hydrophobic interactions | Stabilization of the ligand within the active site gorge. |
| Charged Amino Acids | Electrostatic interactions | Guidance and initial binding of the inhibitor. |
| Polar Amino Acids | Hydrogen bonding | Enhancement of binding affinity and specificity. |
Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes
To further investigate the stability of the BChE-8012-9656 complex and to observe the dynamic nature of their interaction, molecular dynamics (MD) simulations have been employed. nih.govresearchgate.net These simulations provide insights into the conformational changes that may occur upon ligand binding and assess the stability of the interactions over time.
The results from MD simulations have consistently demonstrated that the BChE-8012-9656 complex maintains a stable conformation throughout the simulation period. This stability is indicative of a strong and persistent binding of the inhibitor within the enzyme's active site. Analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex typically shows minimal fluctuations, confirming the stable binding. Furthermore, root-mean-square fluctuation (RMSF) analysis of individual amino acid residues can pinpoint the specific regions of the enzyme that are stabilized upon inhibitor binding.
| Simulation Parameter | Observation | Implication |
| RMSD of Complex | Low and stable values | The inhibitor remains tightly bound in the active site without significant dissociation or movement. |
| RMSF of Active Site Residues | Reduced fluctuations | The binding of 8012-9656 stabilizes the conformation of the active site. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds | Key hydrogen bonding interactions are maintained throughout the simulation, contributing to binding affinity. |
Application of Quantitative Structure-Activity Relationship (QSAR) Models in Inhibitor Design
The discovery of 8012-9656 was facilitated by a hierarchical virtual screening protocol, a computational strategy that often incorporates quantitative structure-activity relationship (QSAR) models. nih.govchepon2024.com QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. In the context of BChE inhibitor design, these models are invaluable for predicting the inhibitory potency of novel compounds and for guiding the synthesis of more effective inhibitors.
While the specific parameters of the QSAR models used in the discovery of 8012-9656 are not detailed in the provided information, the successful identification of this potent inhibitor underscores the predictive power of such computational approaches. researchgate.net These models are typically built using a dataset of compounds with known BChE inhibitory activities and a variety of molecular descriptors that quantify different aspects of their chemical structures.
| QSAR Model Aspect | Description | Role in Discovery of 8012-9656 |
| Training Set | A diverse set of molecules with experimentally determined BChE inhibitory activities. | To build a statistically robust model that can accurately predict activity. |
| Molecular Descriptors | Numerical values that encode the physicochemical, topological, and electronic properties of the molecules. | To quantify the structural features that are important for BChE inhibition. |
| Statistical Method | Techniques such as multiple linear regression, partial least squares, or machine learning algorithms to establish the correlation between descriptors and activity. | To generate a predictive mathematical equation. |
| Model Validation | Internal and external validation techniques to assess the robustness and predictive ability of the model. | To ensure the model is reliable for screening new, untested compounds. |
The application of QSAR in conjunction with other computational techniques like molecular docking and virtual screening has proven to be a highly effective strategy in the identification and optimization of novel BChE inhibitors like 8012-9656. researchgate.net
Comparative Analysis with Other Bche Inhibitors in Academic Research
Comparative Potency and Selectivity Profiles Against Established Inhibitors (e.g., Tacrine (B349632), Donepezil)
The effectiveness of a cholinesterase inhibitor is defined by its potency, typically measured by the half-maximal inhibitory concentration (IC50), and its selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). BChE inhibitor 8012-9656 has demonstrated high potency as a selective BChE inhibitor. acs.orgnih.gov Research findings indicate IC50 values of 0.18 µM for equine BChE (eqBChE) and 0.32 µM for human BChE (hBChE). acs.orgnih.govresearchgate.net
In contrast, established inhibitors like Tacrine and Donepezil (B133215) exhibit different profiles. Tacrine is recognized as a non-selective inhibitor, effectively inhibiting both AChE and BChE. nih.gov Donepezil, conversely, shows high selectivity for AChE over BChE. nih.govdrugbank.com The inhibitory potency of Donepezil against AChE is high, with a reported IC50 value of 6.7 nM, while Tacrine's is 77 nM. drugbank.com This distinction is critical, as research suggests that in the progression of Alzheimer's disease, AChE activity can decline while BChE activity increases, making selective BChE inhibition a potentially more strategic therapeutic approach in later stages. nih.govmdpi.com
| Compound | Target Enzyme | IC50 Value | Selectivity Profile |
|---|---|---|---|
| This compound | eqBChE | 0.18 µM acs.orgnih.govresearchgate.net | Selective for BChE |
| This compound | hBChE | 0.32 µM acs.orgnih.govresearchgate.net | |
| Tacrine | AChE | 77 nM drugbank.com | Non-selective (inhibits both AChE and BChE) nih.gov |
| Donepezil | AChE | 6.7 nM drugbank.com | Highly selective for AChE over BChE nih.govdrugbank.com |
Distinction in Inhibition Mechanisms (e.g., Noncompetitive vs. Competitive)
The mechanism by which an inhibitor interacts with its target enzyme is a key determinant of its pharmacological profile. This compound is distinguished by its noncompetitive mechanism of inhibition. acs.orgnih.govresearchgate.net This means it binds to a site on the BChE enzyme other than the active site, altering the enzyme's conformation and reducing its activity without competing with the natural substrate.
This contrasts with the mechanisms of many other cholinesterase inhibitors. Tacrine, for example, is described as a noncompetitive inhibitor, but its derivatives and hybrids often exhibit more complex, mixed-type inhibition mechanisms. researchgate.netnih.govnih.gov Some studies describe Tacrine as a reversible inhibitor that interacts with both the catalytic and peripheral anionic sites of the enzyme. drugbank.com Donepezil and its derivatives also often display a mixed-type inhibition, indicating interaction with multiple sites on the cholinesterase enzyme. nih.govmdpi.com The distinct noncompetitive mechanism of 8012-9656 suggests a different mode of interaction with BChE compared to these established drugs.
| Compound | Primary Inhibition Mechanism |
|---|---|
| This compound | Noncompetitive acs.orgnih.govresearchgate.net |
| Tacrine | Primarily noncompetitive, but derivatives can be mixed-type researchgate.netnih.gov |
| Donepezil | Derivatives often exhibit mixed-type inhibition nih.govmdpi.com |
Differential Effects and Therapeutic Potential in Preclinical Models
Preclinical studies are vital for assessing the in vivo efficacy and therapeutic potential of a new compound. This compound has demonstrated significant promise in various rodent models of cognitive impairment. acs.org
In a scopolamine-induced cognitive impairment model, which mimics cholinergic deficit, 8012-9656 showed performance comparable to Tacrine in ameliorating memory deficits. acs.orgnih.gov More notably, in a more complex model using intracerebroventricular (icv) injection of amyloid-beta (Aβ) peptide 1-42, which simulates aspects of Alzheimer's pathology, 8012-9656 exhibited superior efficacy. acs.orgnih.gov Treatment with 8012-9656 almost completely restored cognitive function to normal levels and resulted in better behavioral performance than Donepezil. acs.orgnih.govresearchgate.net
Furthermore, subsequent evaluation confirmed the anti-amyloidogenic profile of 8012-9656. acs.orgnih.govresearchgate.net The compound also possesses the crucial ability to penetrate the blood-brain barrier (BBB), a prerequisite for any centrally acting therapeutic agent. acs.orgnih.govresearchgate.net These findings underscore the distinct therapeutic potential of 8012-9656, particularly in disease models characterized by amyloid pathology, where it outperformed Donepezil.
| Preclinical Model / Property | This compound | Tacrine | Donepezil |
|---|---|---|---|
| Scopolamine-Induced Cognitive Impairment | Comparable performance to Tacrine acs.orgnih.gov | Used as a benchmark; effective in ameliorating impairment. acs.org | N/A (in direct comparison study) |
| Aβ (1-42)-Induced Cognitive Impairment | Showed better behavioral performance than Donepezil; almost entirely recovered cognitive function. acs.orgnih.govresearchgate.net | N/A (in direct comparison study) | Less effective than 8012-9656 in this model. acs.orgnih.gov |
| Anti-Amyloidogenic Profile | Confirmed acs.orgnih.govresearchgate.net | N/A | N/A |
| Blood-Brain Barrier (BBB) Penetration | Confirmed acs.orgnih.govresearchgate.net | N/A | N/A |
Future Research Directions and Translational Perspectives in Drug Discovery
The Frontier of Multi-Target Directed Ligand (MTDL) Strategies Featuring BChE Inhibition
The conventional "one-target, one-molecule" approach has shown limited success in treating complex multifactorial diseases like Alzheimer's. nih.gov This has led to the ascendancy of the multi-target-directed ligand (MTDL) strategy, which involves a single chemical entity capable of modulating multiple pathological targets simultaneously. nih.govresearchgate.net Given the intricate pathophysiology of AD, which includes cholinergic deficits, amyloid-beta (Aβ) aggregation, and oxidative stress, BChE inhibition presents a valuable component within an MTDL framework. nih.gov
The rationale for incorporating BChE inhibition into MTDLs is compelling. In the later stages of AD, BChE activity increases, playing a more significant role in acetylcholine (B1216132) hydrolysis as acetylcholinesterase (AChE) levels decline. researchgate.net Therefore, a selective BChE inhibitor like 8012-9656 could be chemically scaffolded with other pharmacophores to address additional pathological cascades in AD. For instance, a hybrid molecule could be engineered to not only inhibit BChE but also to chelate metal ions, exert antioxidant effects, or inhibit Aβ aggregation. nih.gov Such a multi-pronged approach could offer synergistic therapeutic benefits and potentially enhanced efficacy over single-target agents. The development of MTDLs originating from a potent BChE inhibitor represents a promising avenue for creating more effective treatments for Alzheimer's disease. nih.gov
Interactive Table: Examples of Multi-Target Directed Ligand Strategies Involving BChE Inhibition.
| MTDL Strategy | Additional Target(s) | Potential Therapeutic Benefit |
|---|---|---|
| BChE Inhibition + Antioxidant Activity | Reactive Oxygen Species (ROS) | Reduction of oxidative stress and neuroinflammation |
| BChE Inhibition + Aβ Aggregation Inhibition | Amyloid-beta plaques | Reduction of amyloid plaque burden and associated toxicity |
Pioneering BChE Inhibitor 8012-9656 in the Realm of Theranostic Probes
Theranostics, the convergence of therapeutic and diagnostic capabilities in a single agent, offers a paradigm-shifting approach to personalized medicine. For neurodegenerative diseases, theranostic probes can enable real-time monitoring of disease progression and target engagement, alongside therapeutic intervention. BChE is a promising biomarker for AD, as its levels are known to increase in the brains of AD patients. acs.org
The development of this compound as a component of a theranostic probe could involve its conjugation with a near-infrared (NIR) fluorophore. acs.org Such a probe would be designed to be activated upon binding to BChE, generating a detectable signal for in vivo imaging while simultaneously inhibiting the enzyme's activity. acs.orgnih.gov This dual functionality would allow for the visualization of BChE distribution and activity in the brain, providing valuable diagnostic information and a means to assess the therapeutic efficacy of the inhibitor component. acs.org A recently developed BChE-activated NIR probe, DTNP, exemplifies this concept, comprising a BChE inhibitor, a NIR reporter, and a recognition unit. acs.org This probe has demonstrated the ability to cross the blood-brain barrier, detect BChE with high sensitivity, and rescue cognitive impairments in preclinical models. acs.orgnih.gov Applying a similar design strategy to a potent and selective inhibitor like 8012-9656 could lead to the creation of a powerful tool for both the diagnosis and treatment of Alzheimer's disease.
Advancing Preclinical Characterization for Lead Optimization
The initial characterization of this compound has established it as a strong lead compound. acs.orgacs.org It exhibits potent inhibition of both equine BChE (eqBChE IC50 = 0.18 ± 0.03 μM) and human BChE (hBChE IC50 = 0.32 ± 0.07 μM) in a noncompetitive manner. acs.orgthno.org Preclinical studies have shown that it is safe in vitro and in vivo and can ameliorate scopolamine-induced cognitive impairment to a degree comparable to tacrine (B349632). acs.orgacs.org Furthermore, treatment with 8012-9656 has been shown to nearly completely recover cognitive function impaired by intracerebroventricular injection of Aβ1-42, with better behavioral performance observed compared to donepezil (B133215). acs.orgacs.org The compound also possesses the crucial ability to penetrate the blood-brain barrier, has a long half-life (T1/2), and low intrinsic clearance. acs.orgacs.org
For further lead optimization, a more extensive preclinical characterization is necessary. nih.govacs.orgnih.gov This would involve comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling to refine the dosing regimen and predict human efficacious concentrations. Long-term toxicology studies in multiple species are also essential to ensure its safety for chronic administration. acs.orgnih.gov Investigating its metabolic pathways and identifying any potential drug-drug interactions will be critical for its clinical development. nih.gov Furthermore, efficacy studies in a wider range of AD animal models, including transgenic models that more closely mimic the human disease progression, would provide a more robust validation of its therapeutic potential. acs.org These advanced preclinical studies are indispensable for transitioning this compound from a promising lead compound to a viable clinical candidate. nih.govnih.gov
Interactive Table: Preclinical Data for this compound.
| Parameter | Finding | Reference |
|---|---|---|
| eqBChE IC50 | 0.18 ± 0.03 μM | acs.orgthno.org |
| hBChE IC50 | 0.32 ± 0.07 μM | acs.orgthno.org |
| In vivo safety | Proven to be safe | acs.orgacs.org |
| Cognitive Impairment (scopolamine-induced) | Comparable performance to tacrine in ameliorating impairment | acs.orgacs.org |
| Cognitive Function (Aβ1-42-impaired) | Almost entire recovery to normal level | acs.orgacs.org |
| Blood-Brain Barrier Penetration | Possesses penetrating ability | acs.orgacs.org |
| Half-life (T1/2) | Long | acs.orgacs.org |
Q & A
Q. How was BChE inhibitor 8012-9656 discovered, and what virtual screening strategies were employed?
A hierarchical virtual screening protocol was applied to a Chemdiv compound database (~1.3 million molecules). Initial shape-based screening reduced candidates to 1,294, followed by docking with Discovery Studio 2019 CDOCKER to prioritize 186 compounds. Binding mode analysis narrowed these to 13 candidates, with 4 showing promising activity. Compound 8012-9656 emerged as a selective BChE inhibitor with IC50 values of 0.18 ± 0.03 μM (eqBChE) and 0.32 ± 0.07 μM (hBChE) .
Q. What is the mechanism of BChE inhibition by 8012-9656?
8012-9656 exhibits non-competitive inhibition , binding to BChE’s peripheral anionic site (PAS) and forming interactions with residues in the catalytic triad (e.g., His438, Ser198). This mechanism avoids direct competition with acetylcholine, potentially reducing side effects associated with competitive inhibitors .
Q. What preclinical models validate 8012-9656’s cognitive-enhancing effects?
- Scopolamine-induced cognitive impairment : 8012-9656 restored cognition comparably to tacrine, a reference AChE inhibitor.
- Aβ1-42-induced impairment : The compound nearly normalized cognitive function in intracerebroventricular (icv) Aβ1-42 models, outperforming donepezil in behavioral tests.
- APP/PS1 transgenic mice : Improved spatial learning without weight loss, supporting neuroprotective efficacy .
Q. What pharmacokinetic properties make 8012-9656 suitable for CNS targeting?
Q. How selective is 8012-9656 for BChE over AChE?
Selectivity was confirmed via enzymatic assays, with >1,000-fold selectivity for BChE over AChE. Structural analysis attributed this to interactions with BChE-specific residues (e.g., Ala277, Leu286) absent in AChE .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guided the optimization of 8012-9656 analogs?
Three rounds of SAR studies focused on:
- Core scaffold modifications : Enhancing hydrogen bonding with Tyr332 and π-π stacking with Trp231.
- Substituent effects : Bulky groups improved selectivity by sterically hindering AChE binding.
- Pharmacokinetic tuning : Introducing polar groups reduced clearance while maintaining BBB penetration. These efforts yielded analogs like S06-1064 (hBChE IC50 = 45.2 nM) .
Q. How were contradictions in efficacy data between in vitro and in vivo models resolved?
Discrepancies in Aβ reduction (e.g., in vitro vs. transgenic mice) were addressed by:
- Validating assay conditions (e.g., pH, co-factors).
- Conducting dose-response studies to identify optimal concentrations.
- Using orthogonal methods (e.g., ELISA for Aβ quantification, Morris water maze for behavior) .
Q. What experimental designs address the dual role of BChE in cholinergic signaling and amyloidogenesis?
- Multi-target assessments : Combined BChE inhibition assays with Aβ42 quantification in neuronal cultures.
- Mechanistic studies : Evaluated ghrelin upregulation (linked to neuroprotection) and ROS suppression in LPS/Aβ models .
Q. How does 8012-9656 compare to tacrine and donepezil in mitigating neuroinflammation?
Q. What methodologies validate the anti-amyloidogenic profile of 8012-9656?
Q. How is the blood-brain barrier (BBB) penetration of 8012-9656 experimentally confirmed?
Q. What statistical rigor ensures reproducibility in studies on 8012-9656?
- Sample size justification : Power analysis (α = 0.05, β = 0.2) for behavioral tests.
- Blinding : Random allocation of treatment groups in animal studies.
- Data reporting : Adherence to ARRIVE guidelines for in vivo experiments .
Future Research Directions
- Elucidate ghrelin modulation pathways linked to BChE inhibition .
- Develop dual BChE/Ghrelin receptor agonists to amplify neuroprotection.
- Investigate chronic toxicity in non-human primates to support IND applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
